
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a 2,2-dimethoxyethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted cyclopropane derivatives
Applications De Recherche Scientifique
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane: A stereoisomer with different spatial arrangement of substituents.
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-methylcyclopropane: A similar compound with a methyl group instead of an ethyl group.
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-phenylcyclopropane: A similar compound with a phenyl group instead of an ethyl group.
Uniqueness
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane is unique due to its specific stereochemistry and the presence of both a 2,2-dimethoxyethyl group and an ethyl group on the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
55444-45-6 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(1S,2S)-1-(2,2-dimethoxyethyl)-2-ethylcyclopropane |
InChI |
InChI=1S/C9H18O2/c1-4-7-5-8(7)6-9(10-2)11-3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
OXZMOSQIJDGCAJ-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@H]1C[C@H]1CC(OC)OC |
SMILES canonique |
CCC1CC1CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


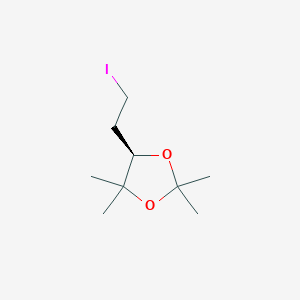
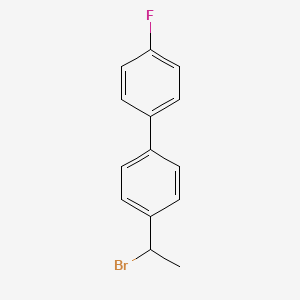
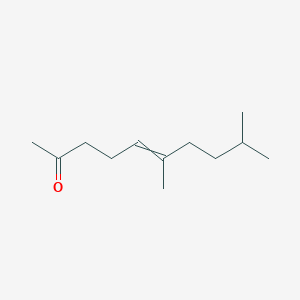

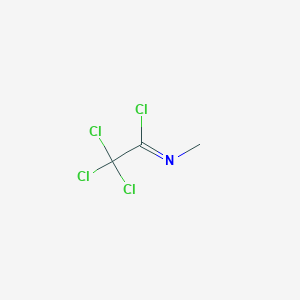
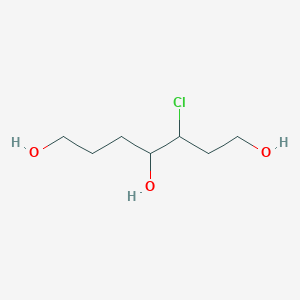

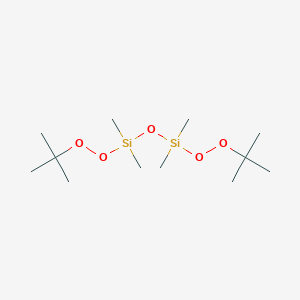
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


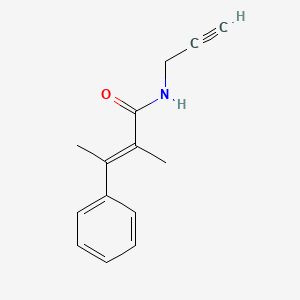
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)

